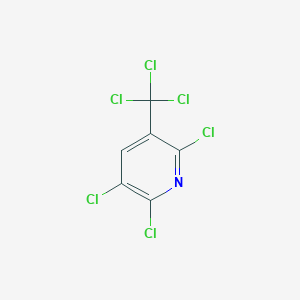

2,3,6-Trichloro-5-(trichloromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,6-Trichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6HCl6N and a molecular weight of 299.80 g/mol . It is a chlorinated pyridine derivative, known for its use in various industrial and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,6-Trichloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane under high temperature and in the presence of a base catalyst . The reaction typically involves heating the reactants to a temperature of around 278-279°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may also include steps for purification and isolation of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2,3,6-Trichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Aplicaciones Científicas De Investigación

Pesticide Development

One of the primary applications of 2,3,6-Trichloro-5-(trichloromethyl)pyridine is in the formulation of pesticides. Its derivatives have been investigated for their efficacy as:

- Insecticides : Demonstrated effectiveness against a variety of pests, including house flies and cockroaches. In laboratory settings, formulations containing this compound achieved 100% mortality rates at concentrations as low as 500 ppm .

- Herbicides : The compound has shown potential in controlling unwanted vegetation by inhibiting growth through selective herbicidal activity .

- Fungicides and Germicides : Exhibiting antimicrobial properties, it has been effective against various fungal pathogens and bacteria, making it suitable for use in agricultural settings to protect crops from diseases .

Nematocidal Activity

Research indicates that formulations containing this compound can effectively control root-knot nematodes (Meloidogyne spp.), which are significant agricultural pests. Complete control was observed in laboratory tests when nematode larvae were exposed to the compound .

Pharmaceutical Applications

The compound also plays a role in pharmaceutical chemistry:

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various bioactive compounds. Notably:

- Antiviral Agents : It is involved in the synthesis of compounds that inhibit viral replication. For example, derivatives containing this pyridine structure are being explored for their potential as antiviral drugs .

- Antitumor Agents : The compound's derivatives are under investigation for their antitumor properties. Research suggests that modifications to the pyridine ring can enhance biological activity against cancer cells .

Comparative Data Table

Case Study 1: Efficacy Against Insect Pests

In a controlled study, formulations containing varying concentrations of this compound were tested against common household insect pests. The results demonstrated that higher concentrations led to increased mortality rates among target insects, affirming its potential as a potent insecticide.

Case Study 2: Agricultural Field Trials

Field trials were conducted to evaluate the herbicidal efficacy of this compound on specific weed species. Results indicated significant reduction in weed biomass compared to untreated controls, suggesting its viability as a selective herbicide.

Mecanismo De Acción

The mechanism by which 2,3,6-Trichloro-5-(trichloromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dichloro-5-(trichloromethyl)pyridine: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.

2,3,6-Trichloro-5-methylpyridine: Another chlorinated pyridine derivative with a methyl group instead of a trichloromethyl group.

Uniqueness

2,3,6-Trichloro-5-(trichloromethyl)pyridine is unique due to its specific arrangement of chlorine atoms and the trichloromethyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain industrial and research applications where other compounds may not be as effective .

Actividad Biológica

2,3,6-Trichloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative known for its significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This compound is characterized by its complex structure, which includes multiple chlorine atoms that enhance its reactivity and biological interactions.

Molecular Structure

- Molecular Formula : C6HCl6N

- Physical State : Typically appears as a colorless to pale yellow solid or liquid.

- Solubility : Soluble in organic solvents such as acetonitrile and dimethyl sulfoxide.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems. The presence of multiple chlorine atoms increases the compound's electrophilic character, facilitating nucleophilic substitutions critical for its biological effects.

Key Mechanisms

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

- Electrophilic Substitution : The halogenated structure enhances the compound's ability to participate in electrophilic reactions, making it effective against microbial pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy varies across different bacterial strains:

| Bacterial Strain | Inhibition Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

The antimicrobial activity is influenced by the compound's structural features, particularly its halogen content, which enhances interaction with bacterial cell membranes.

Applications in Agriculture

Due to its potent biological activity, this compound is utilized as an active ingredient in various agrochemical formulations. It serves as an effective pesticide and herbicide:

- Pesticidal Activity : Demonstrated effectiveness against a range of pests including house flies and cockroaches.

- Herbicidal Activity : Effective in controlling unwanted vegetation in agricultural settings.

Case Studies

- Inhibition of Fungal Growth :

- Insecticidal Efficacy :

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is stable under various environmental conditions but may undergo degradation when exposed to extreme temperatures or reactive environments.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other chlorinated pyridines:

| Compound | Stability | Biological Activity |

|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Moderate | Moderate |

| 2-Chloro-6-(trichloromethyl)pyridine | High | High |

| This compound | Very High | Very High |

This table illustrates how the presence of multiple chlorine substituents enhances both stability and biological activity compared to related compounds .

Propiedades

IUPAC Name |

2,3,6-trichloro-5-(trichloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRPBTXNKBYTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.